An In-depth Technical Guide to the Chemical Structure and Synthesis of Acetylvardenafil
An In-depth Technical Guide to the Chemical Structure and Synthesis of Acetylvardenafil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylvardenafil is a structural analogue of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. While primarily identified as an impurity or an undeclared ingredient in herbal supplements, its distinct chemical structure warrants a detailed examination for research and drug development purposes. This technical guide provides a comprehensive overview of the chemical structure of Acetylvardenafil and proposes a plausible synthetic route based on established chemical principles and analogous reactions reported for Vardenafil and its derivatives. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate further investigation by the scientific community.
Chemical Structure and Properties
Acetylvardenafil, systematically named 2-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one, is a derivative of Vardenafil where the sulfonyl group is replaced by an acetyl group.[2] This modification significantly alters the electronic and steric properties of the molecule, which may influence its biological activity and metabolic profile.
Table 1: Physicochemical Properties of Acetylvardenafil
| Property | Value | Source |
| IUPAC Name | 2-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one | [2] |
| Molecular Formula | C₂₅H₃₄N₆O₃ | [2][4] |
| Molecular Weight | 466.59 g/mol | [4] |
| CAS Number | 1261351-28-3 | [4] |
| Appearance | White to Off-White Solid | Inferred from related compounds |
| Canonical SMILES | CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | [2] |
| InChI Key | XWSVFUHSNIIXMW-UHFFFAOYSA-N | [2] |
Proposed Synthesis of Acetylvardenafil
Synthesis of the Imidazotriazinone Core
The core heterocyclic structure, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one (Vardenafil Dessulfonyl Impurity), is a known intermediate in Vardenafil synthesis.[6][7]
Proposed Multi-step Synthesis of Acetylvardenafil
The proposed synthesis of Acetylvardenafil can be envisioned in three main stages:
Stage 1: Friedel-Crafts Acylation of the Imidazotriazinone Core. This step introduces the acetyl group onto the phenyl ring of the imidazotriazinone intermediate. A common method for such a transformation is the Friedel-Crafts acylation using chloroacetyl chloride in the presence of a Lewis acid catalyst.[8]
Stage 2: Synthesis of the Piperazine Moiety. This involves the preparation of 1-(2-chloroacetyl)-4-ethylpiperazine.
Stage 3: Coupling of the Acylated Core and the Piperazine Moiety. The final step involves the nucleophilic substitution of the chlorine atom on the acylated intermediate with N-ethylpiperazine to yield Acetylvardenafil.
Caption: Proposed two-stage synthesis of Acetylvardenafil.
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on analogous chemical transformations and should be optimized for safety and yield.
Protocol for Friedel-Crafts Acylation
Objective: To synthesize 2-(5-(2-chloroacetyl)-2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one.
Materials:
-
2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add chloroacetyl chloride dropwise to the cooled suspension.
-
In a separate flask, dissolve 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one in anhydrous DCM.
-
Add the solution of the imidazotriazinone dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Nucleophilic Substitution
Objective: To synthesize Acetylvardenafil.
Materials:
-
2-(5-(2-chloroacetyl)-2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one
-
N-ethylpiperazine
-
Anhydrous acetonitrile
-
Potassium carbonate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the chloroacetylated intermediate in anhydrous acetonitrile.
-
Add N-ethylpiperazine and potassium carbonate to the solution.
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude Acetylvardenafil by column chromatography or recrystallization.
Characterization and Quality Control
The identity and purity of the synthesized Acetylvardenafil should be confirmed using a combination of analytical techniques.
Caption: Analytical workflow for the characterization of synthesized Acetylvardenafil.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| HPLC/UPLC | Purity assessment and quantification. | A single major peak corresponding to Acetylvardenafil with purity >98%.[1] |
| ¹H and ¹³C NMR | Structural confirmation. | Characteristic shifts for the aromatic, aliphatic, and heterocyclic protons and carbons. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and molecular formula confirmation. | A molecular ion peak corresponding to the exact mass of Acetylvardenafil. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C=O (ketone and amide), C-N, and aromatic C-H bonds. |
Conclusion
This technical guide provides a detailed overview of the chemical structure of Acetylvardenafil and proposes a plausible synthetic pathway for its preparation. The provided experimental protocols, though hypothetical, are based on well-established chemical reactions and offer a solid starting point for researchers interested in synthesizing and studying this Vardenafil analogue. The comprehensive characterization workflow outlined is essential for ensuring the identity and purity of the final compound. Further research into the synthesis and biological activity of Acetylvardenafil will contribute to a better understanding of the structure-activity relationships of PDE5 inhibitors.
References
- 1. jianbeibio.com [jianbeibio.com]
- 2. Acetylvardenafil | C25H34N6O3 | CID 135565659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 4. Acetyl Vardenafil - SRIRAMCHEM [sriramchem.com]
- 5. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
- 6. clearsynth.com [clearsynth.com]
- 7. scbt.com [scbt.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
